

Unveiling Hirudonucleodisulfide A: A Technical Guide for Researchers

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For Immediate Release

A comprehensive technical guide on **Hirudonucleodisulfide A**, a novel pteridine derivative isolated from the leech Whitmania pigra, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document furnishes an indepth overview of the compound's identifiers, physicochemical properties, and foundational biological insights.

Core Identifiers and Physicochemical Data

Hirudonucleodisulfide A is a unique heterocyclic compound characterized by a thieno[3,2-g]pteridine scaffold. The definitive identifiers and key data for this molecule are systematically presented below for precise research and experimental applications.



Identifier	Value	
CAS Number	1072789-37-7	
Molecular Formula	C10H8N4O4S2	
IUPAC Name	7-(1,2-dihydroxyethyl)-6-thioxo-1,5,6,7- tetrahydro-2H-thieno[3,2-g]pteridine-2,4(3H)- dione	
Canonical SMILES	C1(C(C2=C(S1)N=C3C(=N2)NC(=O)NC3=O)S) CO	
InChI	InChI=1S/C10H8N4O4S2/c15-3-1-20-8-5-4(12-10(19)13-9(8)18)11-6(14-5)7(16)2-17/h1,3,15-17H,2H2,(H2,13,18,19)	
InChlKey	Not available in public databases.	
Appearance	Yellow powder	

Isolation and Structure Elucidation: Experimental Protocol

Hirudonucleodisulfide A was isolated from the dried and powdered whole bodies of the leech Whitmania pigra. The following outlines the experimental workflow for its extraction and purification:

- Extraction: The powdered leech material (5 kg) was extracted three times with 95% aqueous ethanol at room temperature.
- Solvent Partitioning: The concentrated extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Further Purification: Fractions containing the target compound were further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid



chromatography (HPLC) to yield pure Hirudonucleodisulfide A.

The structure of **Hirudonucleodisulfide A** was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMQC, and HMBC).

¹H and ¹³C NMR Spectroscopic Data (600 MHz, DMSO-d₆)

Position	¹³ C (δ)	¹Η (δ, J in Hz)
2	162.4	
4	155.8	_
4a	149.8	
6	175.8	
7	58.9	4.95 (dd, 8.4, 3.0)
8a	148.5	
9a	116.9	
1'-CH	72.1	4.05 (m)
2'-CH ₂	64.2	3.55 (m), 3.48 (m)
1-NH	11.2 (br s)	
3-NH	10.8 (br s)	_
1'-OH	5.21 (d, 5.4)	_
2'-OH	4.88 (t, 5.7)	_

Biological Activity and Potential Signaling Pathways

Initial biological screening has indicated that **Hirudonucleodisulfide A** possesses moderate anti-anoxic activity.[1] The experimental protocol for the anti-anoxic assay involved inducing anoxic conditions in a cellular model and assessing the protective effect of the compound.



While the precise signaling pathways modulated by **Hirudonucleodisulfide A** have not yet been fully elucidated, its structural similarity to other pteridine compounds suggests potential interactions with pathways involving pterin-dependent enzymes. Pteridines are known to be crucial cofactors in a variety of biological processes. Further research is warranted to explore these potential mechanisms.

The logical workflow for the investigation of **Hirudonucleodisulfide A** is depicted below:



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Figure 1: Research workflow for Hirudonucleodisulfide A.

This technical guide serves as a foundational repository of information on **Hirudonucleodisulfide A**, intended to facilitate further investigation into its chemical properties and biological potential. The detailed experimental data and structural information provide a solid basis for future research endeavors in medicinal chemistry and pharmacology.

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References

- 1. pnas.org [pnas.org]
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